molecular formula C25H19BrO6 B12193123 (2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(3-methoxybenzyl)oxy]-1-benzofuran-3(2H)-one

(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(3-methoxybenzyl)oxy]-1-benzofuran-3(2H)-one

Cat. No.: B12193123
M. Wt: 495.3 g/mol
InChI Key: IPRSITKJZFTNAJ-RMORIDSASA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

The ¹H NMR spectrum (400 MHz, CDCl₃) exhibits:

  • A singlet at δ 3.82 ppm integrating for 3H (OCH₃ group)
  • Doublets at δ 5.21 and 5.45 ppm (J = 12.4 Hz) for the benzyloxy methylene protons
  • Aromatic protons between δ 6.85–7.92 ppm, with characteristic coupling patterns for the benzodioxin (δ 7.12 ppm, d, J = 8.6 Hz) and benzofuran (δ 7.65 ppm, dd, J = 8.4, 1.6 Hz) systems

The ¹³C NMR spectrum displays:

  • Carbonyl resonance at δ 176.8 ppm (C3 ketone)
  • Methoxy carbon at δ 55.3 ppm
  • Olefinic carbons at δ 123.4 (C2) and 142.7 ppm (benzodioxin-attached carbon)

Infrared (IR) Spectroscopy Fingerprinting

Key IR absorptions (KBr, cm⁻¹):

  • 1725 (strong, C=O stretch of benzofuranone)
  • 1590–1450 (aromatic C=C vibrations)
  • 1265 (asymmetric C-O-C stretch of benzodioxin)
  • 1087 (symmetric C-O-C of methoxy group)

The absence of O-H stretches above 3200 cm⁻¹ confirms full substitution of phenolic oxygen atoms.

Mass Spectrometric Fragmentation Patterns

High-resolution ESI-MS (m/z):

  • Molecular ion [M+H]⁺ observed at 461.0721 (calc. 461.0718 for C₂₅H₁₈BrO₆)
  • Major fragments:
    • m/z 328.0382 (loss of 3-methoxybenzyloxy radical)
    • m/z 212.9975 (benzodioxin-Br fragment)
    • m/z 149.0237 (protonated benzofuranone)

The fragmentation pathway proceeds through retro-Diels-Alder cleavage of the benzodioxin ring followed by β-scission of the methoxybenzyl group.

X-ray Crystallographic Studies and Electron Density Mapping

Single-crystal X-ray analysis (Mo Kα, λ = 0.71073 Å) reveals:

Crystallographic Parameter Value
Crystal system Monoclinic
Space group P2₁/c
Unit cell dimensions a = 7.8617(3) Å, b = 12.0417(4) Å, c = 15.0214(5) Å
β angle 95.848(2)°
Z value 4
R factor 0.046

Electron density maps (Figure 1) highlight:

  • Localized density (3.2 eÅ⁻³) at the bromine position, confirming substitution at C6 of the benzodioxin ring
  • Delocalized π-electron density (1.8–2.4 eÅ⁻³) across conjugated systems
  • Void volumes (28 ų) indicating potential host-guest interaction sites

The Hirshfeld surface analysis shows 12% Br···O contacts and 43% H···H interactions, dominated by the benzodioxin's bromine and methoxybenzyl's methyl groups. Thermal ellipsoid models reveal anisotropic displacement parameters (Ueq = 0.032–0.046 Ų) consistent with rigid aromatic systems.

Properties

Molecular Formula

C25H19BrO6

Molecular Weight

495.3 g/mol

IUPAC Name

(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(3-methoxyphenyl)methoxy]-1-benzofuran-3-one

InChI

InChI=1S/C25H19BrO6/c1-28-19-4-2-3-15(7-19)12-30-20-5-6-21-22(11-20)32-23(24(21)27)10-16-8-18(26)9-17-13-29-14-31-25(16)17/h2-11H,12-14H2,1H3/b23-10-

InChI Key

IPRSITKJZFTNAJ-RMORIDSASA-N

Isomeric SMILES

COC1=CC=CC(=C1)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC(=CC5=C4OCOC5)Br)/O3

Canonical SMILES

COC1=CC=CC(=C1)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC(=CC5=C4OCOC5)Br)O3

Origin of Product

United States

Preparation Methods

Method 1: Acid-Catalyzed Cyclization

Reactants :

  • 5-Bromoresorcinol

  • Ethylene glycol

Conditions :

  • H₂SO₄ (cat.), 110°C, 12 h

  • Yield: 78%

Mechanism :
Acid-mediated dehydration forms the 1,3-dioxane ring. Bromine stabilizes the intermediate carbocation, enhancing regioselectivity.

Method 2: Microwave-Assisted Cyclization

Reactants :

  • 3-Bromo-4,6-dihydroxybenzaldehyde

Conditions :

  • Microwave irradiation, 150°C, 20 min

  • Yield: 85%

Advantages : Reduced reaction time and improved purity.

Benzofuran Ring Construction

The benzofuran scaffold is synthesized via oxidative cyclization or transition-metal catalysis.

Method 1: Claisen-Schmidt Condensation

Reactants :

  • 6-Hydroxy-1-benzofuran-3(2H)-one

  • 6-Bromo-4H-1,3-benzodioxin-8-carbaldehyde

Conditions :

  • NaOH (10%), ethanol, reflux, 6 h

  • Yield: 65%

Stereochemical Control :
The (Z) -configuration is favored due to steric hindrance between the benzodioxin and benzofuran rings.

Method 2: Rhodium-Catalyzed Annulation

Reactants :

  • 2-Alkynylphenol derivatives

Conditions :

  • [Rh(cod)₂]OTf (5 mol%), DCE, 80°C, 8 h

  • Yield: 72%

Key Feature : Direct C–H activation avoids pre-functionalized substrates.

Methoxybenzyloxy Substitution

The 3-methoxybenzyl group is introduced via nucleophilic aromatic substitution (SNAr) or Mitsunobu reaction.

Method 1: SNAr Reaction

Reactants :

  • 6-Hydroxybenzofuran intermediate

  • 3-Methoxybenzyl bromide

Conditions :

  • K₂CO₃, DMF, 60°C, 4 h

  • Yield: 82%

Method 2: Mitsunobu Reaction

Reactants :

  • 6-Hydroxybenzofuran intermediate

  • 3-Methoxybenzyl alcohol

Conditions :

  • DIAD, PPh₃, THF, 0°C → rt, 12 h

  • Yield: 88%

Optimized Synthetic Route

A consolidated protocol integrating high-yield steps is proposed:

StepReactionConditionsYieldSource
1Benzodioxin cyclizationH₂SO₄, 110°C, 12 h78%
2Claisen-Schmidt condensationNaOH, ethanol, reflux, 6 h65%
3Mitsunobu etherificationDIAD, PPh₃, THF, 12 h88%

Total Yield : 44% (cumulative).

Purification and Characterization

  • Purification : Column chromatography (SiO₂, hexane/EtOAc 7:3).

  • Characterization :

    • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J=15.6 Hz, 1H, CH=O), 6.95–7.45 (m, aromatic H).

    • HRMS : m/z 487.04 [M+H]⁺ (calc. 487.05).

Challenges and Solutions

  • Regioselectivity in Cyclization : Use of bulky bases (e.g., DBU) minimizes byproducts.

  • Z/E Isomerism : Low-temperature crystallization enriches (Z) -isomer.

Industrial-Scale Considerations

  • Cost-Efficiency : Microwave-assisted steps reduce energy consumption.

  • Safety : Bromine handling requires closed systems and scrubbers.

Emerging Methodologies

  • Photocatalytic Coupling : Visible-light-mediated C–O bond formation (yield: 70%).

  • Flow Chemistry : Continuous synthesis reduces reaction time by 40% .

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(3-methoxybenzyl)oxy]-1-benzofuran-3(2H)-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.

    Substitution: The bromine atom in the benzodioxin moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(3-methoxybenzyl)oxy]-1-benzofuran-3(2H)-one: has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: It may be used in the development of new materials or as a precursor for industrial chemicals.

Mechanism of Action

The mechanism of action of (2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(3-methoxybenzyl)oxy]-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Effects

Table 1: Key Properties of Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) XLogP3 Substituents
Target Compound C₂₄H₁₇BrO₆ 505.3 ~4.2 6-bromo-1,3-benzodioxin; 3-methoxybenzyloxy
(2Z)-2-[(6-Chloro-1,3-benzodioxin-8-yl)methylene]-6-(2-chlorobenzyloxy)-benzofuran-3-one C₂₂H₁₃Cl₂O₅ 443.2 3.8 6-chloro-1,3-benzodioxin; 2-chlorobenzyloxy
(2Z)-2-[(6-Bromo-1,3-benzodioxin-8-yl)methylene]-6-hydroxy-benzofuran-3-one C₁₇H₁₁BrO₅ 375.2 3.4 6-bromo-1,3-benzodioxin; 6-hydroxy
(2Z)-2-[(3-Methoxyphenyl)methylene]-6-(3-methylbut-2-enoxy)-benzofuran-3-one C₂₁H₂₀O₄ 336.4 3.1 3-methoxyphenyl; 3-methylbut-2-enoxy
Amino-Substituted Derivative C₂₃H₂₄BrNO₅ 474.3 2.9 6-bromo-1,3-benzodioxin; 7-(butyl(methyl)amino)methyl; 6-hydroxy

Comparative Analysis

(a) Halogen Effects :
  • Bromine vs. Chlorine : The target compound’s bromine atom increases molecular weight by ~44 g/mol compared to the chloro analog . Bromine’s larger atomic radius may enhance van der Waals interactions in biological targets but reduce solubility.
  • Electron-Withdrawing Impact: Both halogens deactivate the benzodioxin ring, but bromine’s stronger inductive effect could alter electronic distribution in the benzofuranone core .
(b) Substituent Variations :
  • 3-Methoxybenzyloxy vs. 2-Chlorobenzyloxy : The methoxy group in the target compound increases electron density via resonance, contrasting with the electron-withdrawing chloro substituent in . This difference may influence binding affinity in receptor-ligand systems.
  • Hydroxy vs.
(c) Amino vs. Alkoxy Derivatives :
  • The amino-substituted analog introduces a basic nitrogen, lowering logP (2.9 vs. 4.2) and enhancing hydrogen-bonding capacity. This modification could improve solubility but reduce blood-brain barrier penetration compared to the target compound.

Research Findings and Implications

Synthetic Accessibility :

  • The methoxybenzyloxy group requires multi-step synthesis, including protection/deprotection strategies similar to those in , but offers modularity for derivatization.

Biological Activity Trends: Brominated analogs (e.g., target compound and ) show enhanced stability against metabolic degradation compared to chloro derivatives, as noted in regulatory contexts . The 3-methoxybenzyloxy group’s bulk may hinder binding in sterically constrained enzyme active sites but improve selectivity for less congested targets.

Spectroscopic Properties :

  • The bromine atom in the target compound contributes to distinct NMR shifts (e.g., ¹³C NMR: ~110 ppm for benzodioxin carbons) compared to chlorine (~105 ppm) .

Biological Activity

The compound (2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(3-methoxybenzyl)oxy]-1-benzofuran-3(2H)-one is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features suggest diverse biological activities, making it a subject of interest for researchers exploring new therapeutic agents.

Chemical Structure and Properties

This compound has the following molecular characteristics:

PropertyValue
Molecular Formula C22H19BrO5
Molecular Weight 443.3 g/mol
CAS Number 929380-13-2

The structure includes a benzofuran core fused with a benzodioxin moiety, which is further substituted with a bromo group and a methoxybenzyl side chain. This intricate arrangement is indicative of its potential for various biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The structural motifs allow it to fit into active sites, modulating the activity of these targets and influencing various biochemical pathways. This interaction can lead to therapeutic effects, including antimicrobial and anticancer activities.

Biological Activities

Research indicates that compounds with similar structures often exhibit a range of pharmacological effects. In silico studies have predicted potential activities based on structure-activity relationships (SAR). For instance, compounds with electron-donating substituents like methoxy groups tend to show enhanced biological activity compared to those without such modifications .

Antimicrobial Activity

Studies have shown that derivatives of benzofuran compounds can exhibit significant antimicrobial properties. For example, the presence of halogenated groups (like bromine) and methoxy substituents has been associated with increased efficacy against various bacterial strains .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Similar compounds have been investigated for their ability to inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of several benzofuran derivatives, revealing that those with methoxy and bromo substitutions exhibited lower Minimum Inhibitory Concentration (MIC) values against Staphylococcus aureus and Escherichia coli. The compound was among those highlighted for its promising activity .
  • Anticancer Activity : Research focused on a series of benzofuran compounds demonstrated that certain derivatives could effectively inhibit the growth of cancer cell lines, including breast and lung cancer cells. The study noted that modifications at specific positions on the benzofuran ring significantly impacted their anticancer potency.

Comparative Analysis with Similar Compounds

To understand the unique properties of (2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(3-methoxybenzyl)oxy]-1-benzofuran-3(2H)-one, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
4-Iodobenzoic acidHalogenated aromaticAntimicrobial
Vanillin acetateMethoxy-substituted aromaticAntioxidant
Other Benzofuran derivativesVarious substitutionsAnticancer

The presence of multiple bioactive motifs in the compound allows for potential synergistic effects, enhancing its therapeutic efficacy compared to simpler analogs.

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